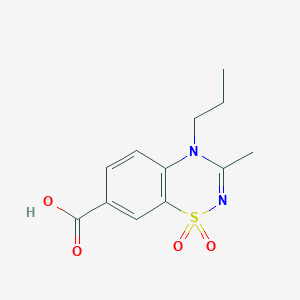
(S)-8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-7-yl 3-methyl-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decursin is a naturally occurring coumarin compound primarily derived from the roots of the medicinal plant Angelica gigas Nakai. It has garnered significant attention due to its wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and especially anticancer properties . Decursin has shown potential in affecting cell proliferation, apoptosis, autophagy, angiogenesis, and metastasis, making it a promising candidate for various therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decursin can be synthesized through several chemical routes. One common method involves the extraction of decursin from the roots of Angelica gigas Nakai using organic solvents followed by purification through chromatographic techniques . Another approach includes the biosynthetic pathway where decursin is produced via the conversion of dimethylsuberosin to decursinol and further to decursin in the presence of cytochrome P-450 .
Industrial Production Methods: Industrial production of decursin typically involves large-scale extraction from Angelica gigas Nakai roots. The process includes drying the roots, grinding them into a fine powder, and using solvents like ethanol or methanol for extraction. The extract is then subjected to various purification steps, including filtration, evaporation, and chromatography, to obtain pure decursin .
Analyse Chemischer Reaktionen
Types of Reactions: Decursin undergoes several types of chemical reactions, including:
Oxidation: Decursin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert decursin into its reduced forms.
Substitution: Decursin can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of decursin, each with unique biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Decursin serves as a lead compound for the synthesis of new derivatives with enhanced biological activities.
Biology: It is used to study cell cycle regulation, apoptosis, and autophagy in various cell lines.
Medicine: Decursin has shown promise in treating cancers, inflammatory diseases, and neurodegenerative disorders
Industry: It is used in the formulation of dietary supplements and herbal medicines due to its health benefits.
Wirkmechanismus
Decursin exerts its effects through multiple molecular targets and pathways:
Cell Cycle Arrest: Decursin induces G1 phase cell cycle arrest by downregulating cyclin D1 and upregulating P21 expression
Apoptosis: It activates pro-apoptotic proteins and the caspase cascade, leading to programmed cell death.
Anti-inflammatory: Decursin modulates growth factors, transcription factors, and cellular enzymes to reduce inflammation.
Antioxidant: It scavenges reactive oxygen species, protecting cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Decursin is often compared with other coumarin compounds such as decursinol angelate and dimethylsuberosin:
Decursinol Angelate: Similar to decursin, it exhibits anti-inflammatory and anticancer properties but differs in its molecular structure and specific biological activities.
Dimethylsuberosin: This compound is a precursor in the biosynthetic pathway of decursin and shares some biological activities.
Uniqueness: Decursin’s unique combination of anti-inflammatory, antioxidant, neuroprotective, and anticancer properties, along with its ability to modulate multiple molecular targets, sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
(2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) 3-methylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-11(2)7-18(21)23-16-9-13-8-12-5-6-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKSFECWKQBVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline](/img/structure/B12468369.png)
![N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12468377.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrochloride](/img/structure/B12468382.png)
![cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe]](/img/structure/B12468395.png)
![2-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-N-phenylhydrazinecarboxamide](/img/structure/B12468412.png)
![1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468414.png)
![4-ethylphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12468420.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl benzoate](/img/structure/B12468432.png)
![N-[2-hydrazinyl-2-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)ethyl]benzamide](/img/structure/B12468448.png)
![2-Methylpropyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468452.png)
![1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B12468459.png)


